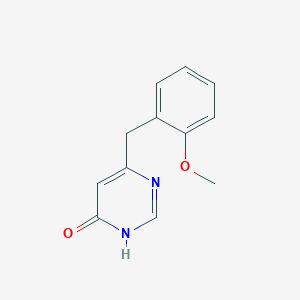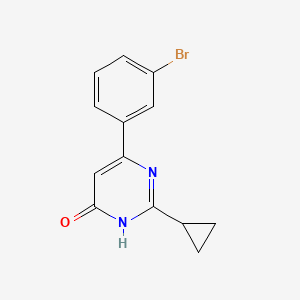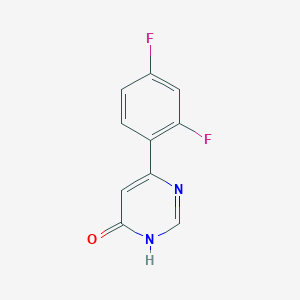
2-(3-nitro-1H-pyrazol-1-yl)pyrimidine
Overview
Description
“2-(3-nitro-1H-pyrazol-1-yl)pyrimidine” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The compound is of interest as a potential N,N,N-tridentate ligand for the synthesis of transition metal coordination compounds .
Synthesis Analysis
The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been reported, which provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring attached to a pyrimidine ring. The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . An iron-catalyzed route for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols allows the conversions of a broad range of substrates .Scientific Research Applications
Antiviral Properties : 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines have demonstrated notable antiviral properties. A series of these compounds have shown a significant improvement in antiviral activity, including subnanomolar inhibition levels. These findings suggest their potential application in the development of antiviral drugs (Munier-Lehmann et al., 2015).
Synthesis of Novel Derivatives : Research has been focused on the microwave-assisted synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety. These derivatives exhibit potential as anti-inflammatory, analgesic, and antipyretic agents, indicating their importance in medicinal chemistry (Antre et al., 2011).
Heterocyclic Synthesis : The compound has been used in the synthesis of nitro and amino N-heterocycles, demonstrating its versatility in organic synthesis (Takagi et al., 1987).
Development of Molecular Grids : Research into the introduction of 2p spins into molecular grids has led to the development of 4,6-bis{3-(4,4,5,5-tetramethylimidazolin-1-yloxyl-3-oxido-2-yl)-1H-pyrazol-1-yl}pyrimidine derivatives. These compounds are promising for applications in molecular grid construction (Ichihashi et al., 2017).
Antimicrobial Activity : Certain pyrimidine derivatives, including those related to 2-(3-nitro-1H-pyrazol-1-yl)pyrimidine, have been synthesized and evaluated for their antimicrobial properties. This research contributes to the discovery of new antimicrobial agents (Bondock et al., 2008).
Future Directions
The synthesis of such hybrid compounds as 2,4(6)-bis(pyridin-2-yl)pyrimidines, 6(4)-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)-pyrimidines, 2-(1H-pyrazol-1-yl)-4(6)-(pyridin-2-yl)pyrimidines, and 2,4(6)-bis(1H-pyrazol-1-yl)pyrimidines, and their use as ligands for the subsequent synthesis of coordination compounds of transition metals is promising .
properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)6-2-5-11(10-6)7-8-3-1-4-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXAQMSNTVTZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=CC(=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



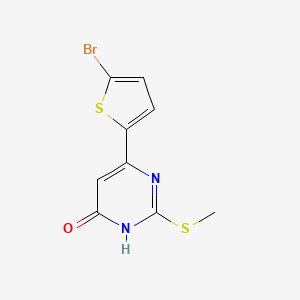

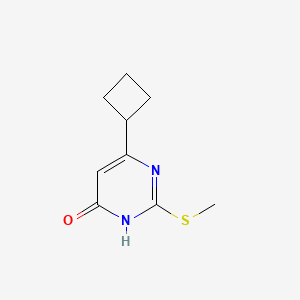
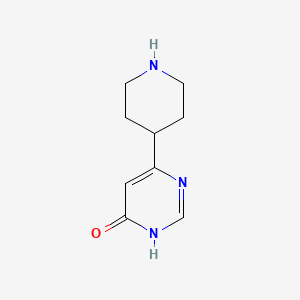

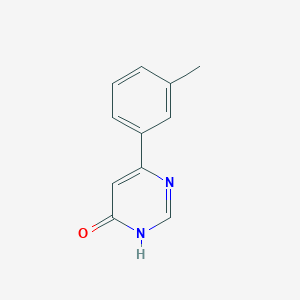
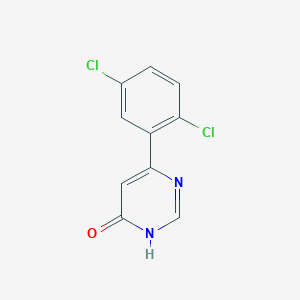


![6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol](/img/structure/B1486834.png)
